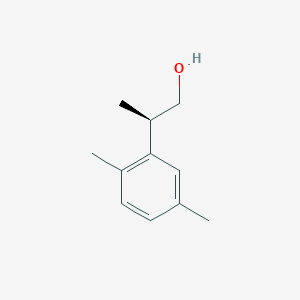

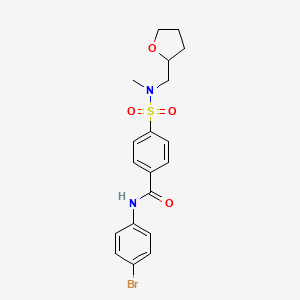

![molecular formula C23H27N5O3 B3017717 3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034233-31-1](/img/structure/B3017717.png)

3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one" is a structurally complex molecule that may be related to the class of 1,2,4-triazol-5-one derivatives. These derivatives have been studied for various biological activities, including their potential as central nervous system agents and their antagonist activity on certain receptors such as 5-HT2, which is implicated in various neurological functions and disorders .

Synthesis Analysis

The synthesis of related 1,2,4-triazol-5-one derivatives typically involves the reaction of triazolone compounds with various aldehydes or ketones. For instance, a study synthesized 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the triazolone core followed by subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazol-5-one derivatives is characterized by the presence of a triazolone ring, which can be further modified with various substituents that influence the compound's biological activity and physicochemical properties. The bicyclic and spirocyclic derivatives mentioned in the papers indicate a trend towards complex molecular architectures that may be designed to interact with specific biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves their amino groups and the triazolone core. These functionalities can participate in various chemical reactions, such as condensation with aldehydes or ketones, which are common synthetic routes for these derivatives . The presence of other functional groups, such as the isoxazole ring or piperidine moiety, may also influence the compound's reactivity and its ability to form further derivatives or complexes.

Physical and Chemical Properties Analysis

The physicochemical properties of 1,2,4-triazol-5-one derivatives, such as lipophilicity, pKa values, and antioxidant activities, have been studied. For example, the lipophilicity of synthesized compounds was investigated using HPLC, and their pKa values were determined through potentiometric titration in non-aqueous solvents . These properties are crucial for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- A study by Suresh, Lavanya, and Rao (2016) in the "Arabian Journal of Chemistry" synthesized a series of related compounds with significant biological activity against various microorganisms, indicating its potential in antimicrobial applications (Suresh, Lavanya, & Rao, 2016).

Antioxidant Activity and Physicochemical Properties

- Yüksek et al. (2015) in the "Journal of Molecular Liquids" synthesized derivatives of the compound and analyzed their in vitro antioxidant activities. This study implies its potential in oxidative stress-related research (Yüksek et al., 2015).

Antimicrobial Activities

- Bektaş et al. (2010) in "Molecules" synthesized derivatives of 1,2,4-Triazole, a related structure, and found that some of them possess good or moderate activities against test microorganisms, suggesting its application in developing antimicrobial agents (Bektaş et al., 2010).

Structural Characterization and Bioactivity

- Thimmegowda et al. (2009) in the "Journal of Chemical Crystallography" conducted crystal structure studies on a bioactive molecule derived from the compound, emphasizing its importance in structural characterization and biological studies (Thimmegowda et al., 2009).

Anti-Tubercular Activity and Docking Study

- Naidu et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" synthesized and evaluated variants of the compound for anti-tubercular activity, suggesting its potential in tuberculosis treatment research (Naidu et al., 2016).

Propriétés

IUPAC Name |

4-(2-methylphenyl)-3-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-15-6-2-4-8-18(15)28-20(24-25-23(28)30)14-16-10-12-27(13-11-16)22(29)21-17-7-3-5-9-19(17)31-26-21/h2,4,6,8,16H,3,5,7,9-14H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDCCUNAUNMPBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

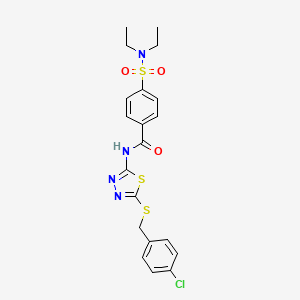

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

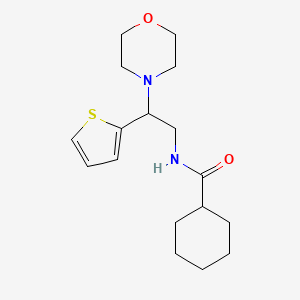

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)

![2-Amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3017642.png)

![4-(2-Chlorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3017644.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

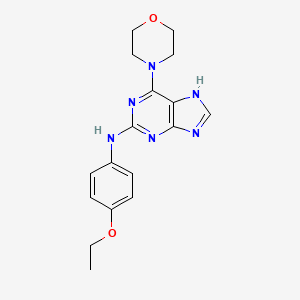

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![N-benzyl-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3017657.png)